N-(2-methylpropyl)-5-oxo-3-[3-(trifluoromethyl)phenyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Description
N-(2-methylpropyl)-5-oxo-3-[3-(trifluoromethyl)phenyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a triazoloquinazoline derivative characterized by a fused heterocyclic core structure. Key structural features include:
- A triazolo[1,5-a]quinazoline scaffold, which provides a rigid framework for intermolecular interactions.
- A 3-(trifluoromethyl)phenyl substituent at position 3, contributing electron-withdrawing properties and enhanced lipophilicity.
- An N-(2-methylpropyl) carboxamide group at position 8, which may influence solubility and pharmacokinetic behavior.
This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and other bioactive triazoloquinazoline derivatives.
Properties
IUPAC Name |
N-(2-methylpropyl)-5-oxo-3-[3-(trifluoromethyl)phenyl]-1H-triazolo[1,5-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N5O2/c1-11(2)10-25-19(30)13-6-7-15-16(9-13)29-18(26-20(15)31)17(27-28-29)12-4-3-5-14(8-12)21(22,23)24/h3-9,11,28H,10H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWKRZQRFSAHPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N=C3N2NN=C3C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methylpropyl)-5-oxo-3-[3-(trifluoromethyl)phenyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its potential as an anticancer agent, its mechanisms of action, and relevant case studies that demonstrate its efficacy.
Chemical Structure
The compound features a complex heterocyclic structure that includes:
- A triazole ring which is known for its biological activity.
- A quinazoline moiety , often associated with anticancer properties.
- A trifluoromethyl group , enhancing lipophilicity and biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazoloquinazolines, including this compound. The following table summarizes findings related to its anticancer activities:
The compound demonstrated significant inhibitory effects on cell proliferation across multiple cancer cell lines, indicating its potential as a therapeutic agent.
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of CDK9 : This compound has shown to inhibit cyclin-dependent kinase 9 (CDK9), a key regulator in cell cycle progression and transcriptional regulation in cancer cells .
- Induction of Apoptosis : Flow cytometry analyses indicated an increase in apoptosis rates in treated cancer cells, suggesting that the compound triggers programmed cell death pathways .
Study 1: Antiproliferative Effects
In a recent study evaluating various synthesized compounds including this compound:
- The compound exhibited an IC50 value of 3.0 µM against the MCF-7 breast cancer cell line.
- Comparative analysis showed that it outperformed standard chemotherapeutic agents like 5-Fluorouracil in terms of potency .
Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between this compound and various biological targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with N-(2,4-dimethoxybenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide (CAS 1031934-52-7), a structurally related triazoloquinazoline derivative .
Structural and Physicochemical Comparison
Functional Implications
In contrast, the 4-methoxyphenyl group in the comparative compound offers electron-donating properties, which may favor interactions with polar residues .
Solubility and Bioavailability :
- The N-(2-methylpropyl) group in the target compound likely reduces solubility compared to the N-(2,4-dimethoxybenzyl) group in CAS 1031934-52-7, which contains polar methoxy groups. This difference may impact oral bioavailability.
Methoxy groups in the comparative compound, however, are prone to demethylation, which could shorten its half-life .
Research Findings and Limitations
- The referenced compound (CAS 1031934-52-7) serves as a structural analog but differs significantly in substituent chemistry.
- Key Knowledge Gaps: No experimental data (e.g., IC50, LogP) are provided for the target compound. The impact of the trifluoromethyl group on target selectivity remains unverified.
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
Anthranilic acid is treated with urea or thiourea under acidic conditions to form 4(3H)-quinazolinone. For the 8-carboxy variant, dimethyl aminoterephthalate serves as the starting material. Hydrolysis of the ester group at position 8 yields 2-aminoterephthalic acid, which undergoes selective esterification to generate a monoester intermediate.
Example Protocol
-
Hydrolysis : Dimethyl aminoterephthalate (1.0 equiv) is refluxed with NaOH (2.0 equiv) in EtOH/H₂O (1:1) for 6 h to yield 2-aminoterephthalic acid (92% yield).
-
Selective Esterification : The carboxylic acid at position 4 is esterified using trimethylchlorosilane in methanol, preserving the 8-carboxy group (85% yield).
Triazolo[1,5-a]Quinazoline Core Formation
The triazole ring is introduced via cyclization of hydrazine derivatives. Two methods are prominent:
Cyclization of Hydrazides in Acetic Acid
Acylhydrazines derived from quinazoline-4(3H)-one undergo thermal cyclization in acetic acid to form the triazolo[1,5-a]quinazoline core.
Procedure
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Propargyl-substituted quinazolines react with azides under Cu(I) catalysis to form 1,2,3-triazoles.
Example
-
Propargyl quinazoline (1.0 equiv), 3-(trifluoromethyl)phenyl azide (1.2 equiv), CuI (0.2 equiv), and DIPEA (2.0 equiv) in THF are stirred at 80°C for 12 h (yield: 73%).
Carboxamide Installation at Position 8
The 8-carboxy group is converted to a carboxamide via activation and coupling with 2-methylpropylamine.
Acid Chloride-Mediated Coupling
The carboxylic acid is treated with thionyl chloride to form the acid chloride, which reacts with 2-methylpropylamine.
Steps
Carbodiimide Coupling
EDCI/HOBt-mediated coupling under mild conditions.
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8-Carboxyquinazoline (1.0 equiv), EDCI (1.5 equiv), HOBt (1.5 equiv), and 2-methylpropylamine (1.2 equiv) in DMF are stirred at rt for 24 h (yield: 88%).
Optimization and Yield Data
Critical Analysis of Methodologies
Regioselectivity in Triazole Formation
Cyclization in acetic acid favors the [1,5-a] isomer due to electronic stabilization of the transition state. CuAAC, while efficient, requires strict stoichiometry to avoid diastereomers.
Q & A
Q. Key Optimization Factors :
- Solvent polarity (DMF enhances reaction rates for bulky substituents) .
- Catalyst selection (e.g., phase-transfer catalysts for heterogeneous reactions) .
Basic: Which analytical techniques validate structural integrity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and scaffold connectivity. For example, the trifluoromethyl group shows distinct ¹⁹F coupling in ¹H NMR .
- Infrared Spectroscopy (IR) : Detects carbonyl (C=O, ~1700 cm⁻¹) and triazole (C=N, ~1600 cm⁻¹) stretches .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ ion matching C₂₄H₂₁F₃N₆O₂) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity using silica gel plates .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzymatic assay conditions (pH, cofactors).
- Structural Analogues : Substitutions (e.g., 3-trifluoromethyl vs. 4-fluorophenyl) alter binding affinities .
Q. Methodological Solutions :
Orthogonal Assays : Validate anticancer activity using both cell viability (MTT) and apoptosis markers (Annexin V) .
Statistical Validation : Apply ANOVA to compare IC₅₀ values across studies, accounting for experimental error .
Comparative SAR : Map substituent effects (e.g., trifluoromethyl enhances lipophilicity and target engagement) .
Advanced: What strategies optimize reaction yields for large-scale synthesis?
Answer:
- Design of Experiments (DOE) : Systematically vary temperature, solvent, and catalyst ratios. For example, a 10°C increase in reflux temperature improved yields by 15% in analogous triazoloquinazolines .
- Continuous Flow Reactors : Enhance scalability and reproducibility for steps like cyclization .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Q. Example Optimization Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF/EtOH (3:1) | Maximizes solubility of aromatic intermediates |
| Catalyst Loading | 10 mol% K₂CO₃ | Reduces side reactions |
| Reaction Time | 12–16 hrs | Ensures complete cyclization |
Advanced: How can molecular modeling elucidate the compound’s mechanism of action?
Answer:
- Docking Studies : Use AutoDock Vina to predict binding modes to targets (e.g., kinase domains). The trifluoromethyl group may occupy hydrophobic pockets, while the carboxamide forms hydrogen bonds .
- Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., 100 ns trajectories in GROMACS) to assess conformational changes .
- QSAR Models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity data to guide analogue design .
Advanced: What are the challenges in establishing structure-activity relationships (SAR) for this scaffold?
Answer:
- Conformational Flexibility : The triazoloquinazoline core can adopt multiple tautomeric states, complicating SAR interpretations .
- Substituent Synergy : The 3-(trifluoromethyl)phenyl and N-(2-methylpropyl) groups may exhibit cooperative effects on membrane permeability and target selectivity .
- Metabolic Stability : Advanced SAR requires in vitro ADME profiling (e.g., microsomal stability assays) to differentiate pharmacodynamic vs. pharmacokinetic effects .
Q. Recommended Workflow :
Synthesize analogues with systematic substituent variations.
Test in parallel against primary (e.g., cancer cells) and counter-screens (e.g., normal fibroblasts) .
Apply multivariate regression to identify critical physicochemical drivers (logP, polar surface area) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
